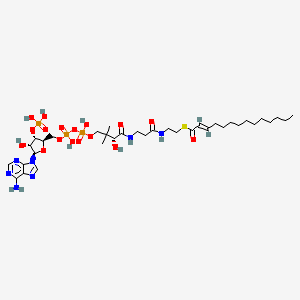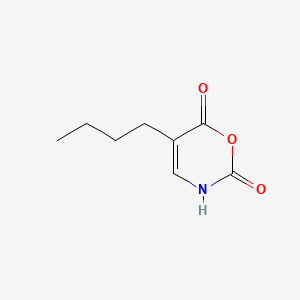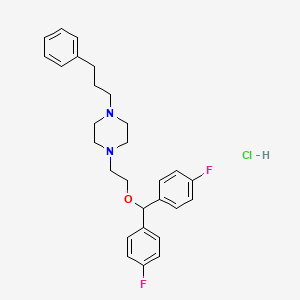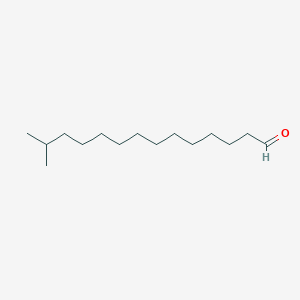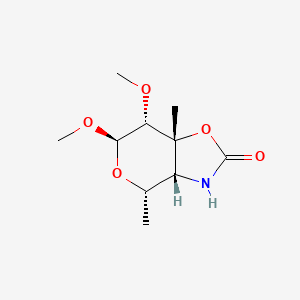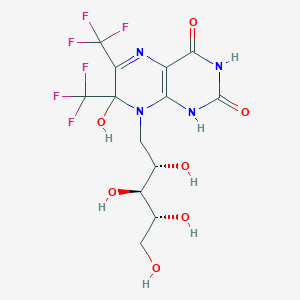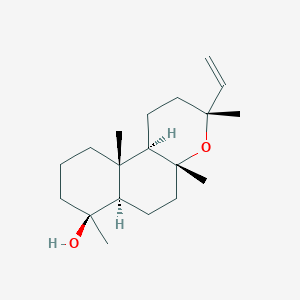
Morindolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morindolide is a natural product found in Gynochthodes officinalis and Catunaregam spinosa with data available.
Aplicaciones Científicas De Investigación
Chemical Constituents and Structures
Morindolide has been identified as a chemical constituent in the dried roots of Morinda officinalis, a Chinese natural medicine. Along with morofficinaloside and other compounds, this compound's structure was elucidated using chemical and physicochemical evidence, highlighting its significance in medicinal chemistry (Yoshikawa et al., 1995).
Pharmacological Properties
Morinda morindoides, a plant related to this compound, exhibits various pharmacological properties. Its leaves have been shown to possess spasmolytic properties, which supports its traditional use against constipation and diarrhea (Cimanga et al., 2010). Additionally, the ethyl acetate extract of Morinda morindoides demonstrates significant antidiarrheal activity, reinforcing its use in traditional medicine (Méité et al., 2009).
Phytochemistry and Traditional Uses
The genus Moringa, closely related to Morinda species, is traditionally used for treating various diseases and is recognized for its antioxidant, anti-inflammatory, and antihyperglycemic activities. This highlights the potential of this compound-related species in traditional medicine and phytochemistry research (Rani et al., 2018).
Chemotaxonomic Markers
This compound has been identified in Villaria odorata, a Philippine endemic Rubiaceae species. This discovery is significant for chemotaxonomy, aiding in the classification and study of plant species (Tan et al., 2014).
Systematic Review of Therapeutic Activities
Morinda morindoides has been systematically reviewed for its therapeutic activities, including antiplasmodial, antibacterial, and antidiarrheal effects, among others. This comprehensive review underscores the importance of this plant and its constituents, like this compound, in various therapeutic applications (Mohammed et al., 2020).
Bioactive Compound Research
Research into the phytochemical compositions of Morinda morindoides highlights the presence of various bioactive compounds, including this compound, which are significant in traditional medicine for treating diseases like malaria and fever (Kiazolu et al., 2016).
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(4aR,7aS)-7-(hydroxymethyl)-4,4a,5,7a-tetrahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H12O3/c10-5-7-2-1-6-3-4-12-9(11)8(6)7/h2,6,8,10H,1,3-5H2/t6-,8+/m1/s1 |
Clave InChI |
MMHXUZUVNFJVET-SVRRBLITSA-N |
SMILES isomérico |
C1COC(=O)[C@H]2[C@@H]1CC=C2CO |
SMILES canónico |
C1COC(=O)C2C1CC=C2CO |
Sinónimos |
morindolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



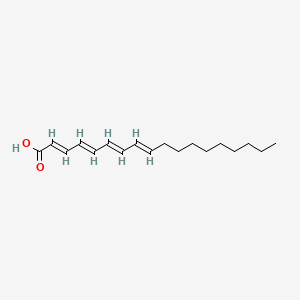
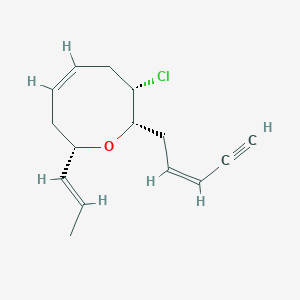
![10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248098.png)
